An In-depth Technical Guide on VH032-NH-CO-CH2-NHBoc: A Key Intermediate for PROTAC Development
An In-depth Technical Guide on VH032-NH-CO-CH2-NHBoc: A Key Intermediate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-NH-CO-CH2-NHBoc is a crucial chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The addition of a Boc-protected glycine (B1666218) moiety provides a versatile handle for the attachment of linkers, which are then conjugated to a target protein ligand to create a heterobifunctional PROTAC molecule. This guide provides a comprehensive overview of the chemical structure, properties, and utilization of VH032-NH-CO-CH2-NHBoc in the development of novel therapeutics based on targeted protein degradation.
Chemical Structure and Properties
The chemical structure of VH032-NH-CO-CH2-NHBoc combines the VHL-binding core of VH032 with a Boc-protected amino acid linker precursor.
Chemical Structure:
Image of the chemical structure of VH032-NH-CO-CH2-NHBoc would be placed here.
Physicochemical Properties:
While specific experimental data for VH032-NH-CO-CH2-NHBoc is not extensively published, the properties can be inferred from its constituent parts and related molecules. The following table summarizes key chemical identifiers and data for the parent compound, VH032, to provide context.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)carbamate | N/A |
| Molecular Formula | C29H41N5O6S | [1] |
| Molecular Weight | 587.73 g/mol | [1] |
| CAS Number | 2010986-19-1 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Properties of the Parent VHL Ligand (VH032):
| Property | Value | Reference |
| Binding Affinity (Kd) for VHL | 185 nM | N/A |
| Solubility in DMSO | ≥ 47.26 mg/mL (≥ 100 mM) | N/A |
| Storage | Store at -20°C | N/A |
Synthesis and Experimental Protocols
The synthesis of VH032-NH-CO-CH2-NHBoc involves the coupling of VH032 amine with N-Boc-glycine. Below are representative experimental protocols for the synthesis of the VH032 amine precursor and its subsequent modification.
Synthesis of VH032 Amine (Precursor)
A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been reported.[2] The synthesis involves a convergent approach, combining four main building blocks. A detailed, step-by-step protocol based on published literature is outlined below.[2]
Experimental Protocol: Synthesis of VH032 Amine
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Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine. This key intermediate is prepared through a multi-step process starting from commercially available materials.
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Step 2: Coupling with Boc-L-hydroxyproline. The synthesized methanamine is coupled with Boc-protected L-hydroxyproline using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a suitable solvent like DMF.
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Step 3: Boc Deprotection. The Boc protecting group on the hydroxyproline (B1673980) moiety is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
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Step 4: Coupling with Boc-L-tert-leucine. The resulting amine is then coupled with Boc-protected L-tert-leucine under similar peptide coupling conditions as in Step 2.
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Step 5: Final Boc Deprotection. The Boc group on the L-tert-leucine is removed with TFA in DCM to yield the final VH032 amine, which is often isolated as a hydrochloride salt.
Synthesis of VH032-NH-CO-CH2-NHBoc
This final step involves a standard amide bond formation between the primary amine of VH032 amine and the carboxylic acid of N-Boc-glycine.
Experimental Protocol: Amide Coupling
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Dissolution: Dissolve VH032 amine (1.0 eq) and N-Boc-glycine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
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Activation: Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq) and a non-nucleophilic base like DIPEA (2-3 eq) to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired VH032-NH-CO-CH2-NHBoc.
Boc Deprotection and Linker Conjugation
The Boc protecting group is readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker destined for a target protein ligand.
Experimental Protocol: Boc Deprotection
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Dissolution: Dissolve VH032-NH-CO-CH2-NHBoc in a suitable organic solvent, typically dichloromethane (DCM).
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Acid Treatment: Add an excess of trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
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Removal of Acid: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of residual TFA. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Role in PROTACs and Mechanism of Action
VH032-NH-CO-CH2-NHBoc serves as a key building block for constructing PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein of interest (POI).
PROTAC Synthesis Workflow
The deprotected amine from VH032-NH-CO-CH2-NHBoc is conjugated to a linker, which is subsequently attached to a ligand for a target protein. This modular synthesis allows for the creation of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
Caption: General workflow for the synthesis of a PROTAC using VH032-NH-CO-CH2-NHBoc.
VHL-Mediated Protein Degradation Pathway
Once assembled, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Signaling pathway of VHL-mediated targeted protein degradation by a PROTAC.
Characterization and Quality Control
The purity and identity of VH032-NH-CO-CH2-NHBoc and its subsequent products are typically confirmed using standard analytical techniques. While specific spectra for VH032-NH-CO-CH2-NHBoc are not publicly available, the following methods are standard for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the presence of the Boc protecting group.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.
Conclusion
VH032-NH-CO-CH2-NHBoc is a valuable synthetic intermediate for the development of VHL-recruiting PROTACs. Its structure allows for straightforward modification and linker attachment, facilitating the rapid generation of PROTAC libraries for screening and optimization. A thorough understanding of its synthesis, purification, and subsequent chemical manipulations is essential for researchers in the field of targeted protein degradation. This guide provides a foundational understanding and practical, representative protocols to aid in the successful utilization of this key building block in drug discovery and chemical biology.
